N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. The trifluoromethyl group attached to the benzamido moiety enhances the compound’s stability and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: The reaction starts with the acylation of 3-(trifluoromethyl)benzoic acid using thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methylamine to produce N-methyl-3-(trifluoromethyl)benzamide.
Thiophene Ring Formation: The benzamide intermediate undergoes a cyclization reaction with a thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, in the presence of a base like potassium carbonate. This step forms the thiophene ring attached to the benzamido moiety.
Final Coupling: The final step involves coupling the thiophene derivative with an appropriate carboxamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, acylated thiophenes.
Scientific Research Applications
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide: can be compared with other thiophene derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-18-12(21)10-5-6-22-13(10)19-11(20)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIOOFYQUCKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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